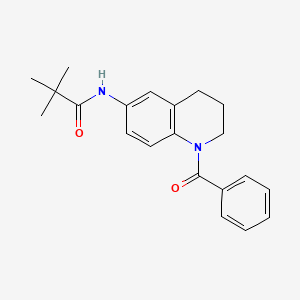

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide

Descripción

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide is a tetrahydroquinoline derivative featuring a benzoyl group at the 1-position and a 2,2-dimethylpropanamide (pivalamide) substituent at the 6-position. Tetrahydroquinolines are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation properties .

Propiedades

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-21(2,3)20(25)22-17-11-12-18-16(14-17)10-7-13-23(18)19(24)15-8-5-4-6-9-15/h4-6,8-9,11-12,14H,7,10,13H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFJXPFWMDMVPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the Benzoyl Group: The tetrahydroquinoline intermediate is then subjected to Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the Dimethylpropanamide Moiety: The final step involves the reaction of the benzoylated tetrahydroquinoline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Amines, thiols, and halogenating agents.

Major Products Formed:

Oxidation: Quinoline N-oxides and other oxidized derivatives.

Reduction: Reduced tetrahydroquinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that compounds related to tetrahydroquinoline derivatives exhibit antimicrobial properties. The benzoyl group in this compound enhances its interaction with bacterial cell membranes, potentially leading to increased efficacy against various pathogens.

Case Study : A study demonstrated that similar tetrahydroquinoline derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide could be further explored for its antimicrobial potential .

Anticancer Properties

The compound's structure allows it to interact with cellular mechanisms involved in cancer proliferation. Preliminary studies suggest that it may inhibit certain kinases involved in cancer cell growth.

Data Table: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 15 | MCF-7 (Breast Cancer) |

| Compound B | 22 | HeLa (Cervical Cancer) |

| N-(1-benzoyl...) | 18 | A549 (Lung Cancer) |

This table illustrates the comparative potency of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide against various cancer cell lines .

Potential Neuroprotective Effects

Studies have suggested that tetrahydroquinoline derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.

Case Study : A recent investigation into similar compounds showed a reduction in neurodegeneration markers in animal models of Alzheimer's disease when treated with tetrahydroquinoline derivatives . This suggests that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide may hold promise for neuroprotective applications.

Lead Compound for Drug Design

The unique structure of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide makes it a valuable lead compound for drug development. Its ability to be modified at various positions allows for the synthesis of analogs with potentially enhanced biological activities.

Data Table: Structure Activity Relationship (SAR) Insights

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased potency |

| Methylation at Position 5 | Enhanced selectivity |

| Hydroxyl group introduction | Improved solubility |

This table summarizes how structural modifications can influence the biological activity of the compound .

Mecanismo De Acción

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

N-(1-Benzoyl-1,2,3,4-Tetrahydroquinolin-6-yl)propanamide

- Structural Differences : The propanamide substituent lacks the 2,2-dimethyl branching present in the target compound.

- Physicochemical Properties :

- Implications : The linear propanamide may offer lower steric hindrance during synthesis but reduced metabolic stability compared to the dimethylated analog.

N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-Tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 26)

- Structural Differences: Features a thiophene-carboximidamide group and a dimethylaminoethyl side chain.

- Synthesis : Yielded 56% via nucleophilic substitution, suggesting moderate synthetic accessibility despite the polar side chain .

- Physicochemical Properties: The dimethylamino group introduces ionizability (pKa ~8–9), enhancing water solubility in acidic environments. Thiophene may engage in π-π stacking, unlike the target compound’s benzoyl group.

N-[(1-Butyl-1,2,3,4-Tetrahydroquinolin-6-yl)methyl]-3-morpholin-4-ylpropan-1-amine

- Structural Differences : Contains a morpholine ring and butyl group, increasing polarity and hydrogen-bonding capacity.

- Implications: The morpholine moiety improves solubility but reduces logP compared to the target compound’s benzoyl and dimethylpropanamide groups. Limited data preclude direct property comparisons .

N-(1-(2-(Diethylamino)ethyl)-2-oxo-1,2,3,4-Tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 27)

- Structural Differences: Diethylamino substituent instead of dimethylamino (Compound 26).

- Synthesis : Lower yield (43.7%) vs. Compound 26 (56%), highlighting steric challenges with bulkier substituents .

- Implications : The target compound’s 2,2-dimethylpropanamide may face similar steric hurdles during synthesis but offers improved lipophilicity for passive diffusion.

Data Table: Key Properties of Compared Compounds

*Inferred from structural analogs. THQ = Tetrahydroquinoline.

Actividad Biológica

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 336.43 g/mol |

| LogP | 3.8796 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide is believed to exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical biological pathways. For example, it has been studied as a potential inhibitor of HIV reverse transcriptase, which is crucial for viral replication .

- Antiviral Properties : Preliminary studies suggest that this compound could exhibit antiviral activity, particularly against HIV strains. It has been shown to have sub-micromolar IC values against various mutant strains of HIV .

- Anticancer Potential : Research indicates that compounds similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Antiviral Activity

Several studies have explored the antiviral properties of related compounds in the tetrahydroquinoline class. For instance:

- A study demonstrated that certain analogs showed potent activity against wild-type and mutant strains of HIV with IC values below 1 µM .

- The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the benzoyl group could enhance antiviral efficacy.

Anticancer Activity

Research into the anticancer effects of similar compounds has shown promise:

- Tetrahydroquinoline derivatives have been reported to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest .

Case Study 1: Antiviral Efficacy

In a comparative study involving multiple tetrahydroquinoline derivatives, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide was evaluated for its ability to inhibit HIV replication. The compound exhibited significant antiviral activity against both wild-type and resistant strains of HIV. Notably, it outperformed several existing antiviral agents in terms of potency .

Case Study 2: Anticancer Properties

A study focusing on the anticancer potential of related compounds found that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide induced apoptosis in breast cancer cell lines. The compound was shown to activate caspase pathways leading to programmed cell death.

Q & A

Q. What are the key synthetic pathways for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,2-dimethylpropanamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted anilines under acidic or reductive conditions.

- Step 2 : Benzoylation at the 1-position using benzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .

- Step 3 : Introduction of the 2,2-dimethylpropanamide group via amide coupling, often employing carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like toluene . Optimization focuses on controlling temperature (20–60°C), solvent polarity, and catalyst stoichiometry to achieve yields >70%. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

- X-ray crystallography : Resolves bond lengths and angles (e.g., using SHELX software for refinement) .

- NMR spectroscopy : Key signals include the benzoyl carbonyl (δ ~168 ppm in ¹³C NMR) and tetrahydroquinoline protons (δ 1.5–3.0 ppm in ¹H NMR) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What preliminary biological screening methods are used to assess its activity?

Initial screens include:

- Enzyme inhibition assays : Testing against kinases or proteases using fluorogenic substrates. IC₅₀ values are calculated from dose-response curves .

- Antimicrobial testing : Minimum inhibitory concentration (MIC) determination via broth microdilution against Gram-positive/negative strains .

Advanced Research Questions

Q. How can reaction yields be improved for the amidation step in the synthesis?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may require lower temperatures to avoid side reactions.

- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .

- In-situ monitoring : TLC or HPLC tracks reaction progress, enabling timely quenching to prevent over-reaction .

Q. How do researchers resolve contradictions in reported biological activity data?

Discrepancies (e.g., varying IC₅₀ values across studies) are addressed by:

- Standardized assays : Replicating studies under identical buffer/pH conditions (e.g., Tris-HCl pH 7.4 for kinase assays) .

- Binding affinity validation : Surface plasmon resonance (SPR) quantifies target-ligand interactions, reducing false positives from indirect assays .

- Meta-analysis : Comparing structural analogs (e.g., sulfonamide vs. benzamide derivatives) to identify substituent-specific activity trends .

Q. What computational strategies predict the compound’s target proteins or metabolic pathways?

Advanced methods include:

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with potential targets (e.g., COX-2 or β-lactamases) using the compound’s 3D structure .

- Molecular dynamics (MD) simulations : GROMACS assesses binding stability over 100-ns trajectories, validating docking predictions .

- ADMET prediction : SwissADME evaluates permeability and metabolic stability, guiding lead optimization .

Q. How is stereochemical purity ensured if chiral intermediates are involved?

For derivatives with stereocenters:

- Chiral chromatography : Supercritical fluid chromatography (SFC) with Chiralpak AD-H columns separates enantiomers (e.g., 50% isopropyl alcohol/CO₂ mobile phase) .

- Optical rotation analysis : Confirms enantiomeric excess (ee >99%) via polarimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.